3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid
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Overview
Description
3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an ethoxycarbonyl group, and a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Nucleophilic substitution reactions: to introduce the ethoxycarbonyl group.
Acylation reactions: to attach the trifluoroacetyl group.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to its corresponding oxidized form.
Reduction: Reduction of the ethoxycarbonyl group to an alcohol.
Substitution: Replacement of the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Piperidine-3-carboxylic acid derivatives.
Reduction: Ethanol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Piperidine-3-carboxylic acid
Ethoxycarbonyl derivatives
Trifluoroacetyl derivatives
This compound's versatility and potential make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
3-ethoxycarbonyl-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO5/c1-2-20-9(19)10(8(17)18)4-3-5-15(6-10)7(16)11(12,13)14/h2-6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXTHPIQLYRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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